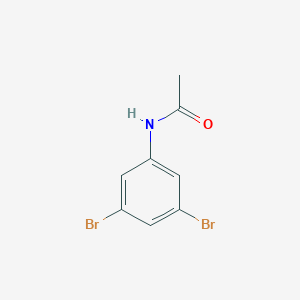

N-(3,5-dibromophenyl)acetamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3,5-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDWYJQAQKUDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560476 | |

| Record name | N-(3,5-Dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119430-40-9 | |

| Record name | N-(3,5-Dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N 3,5 Dibromophenyl Acetamide

Advanced Synthetic Routes to N-(3,5-Dibromophenyl)acetamide

The construction of this compound can be achieved through several distinct pathways, each with its own strategic advantages. These methods include modern catalytic C-N bond formation, classical acylation of a pre-functionalized precursor, and controlled electrophilic substitution.

Palladium-Catalyzed Reaction Pathways for C-N Bond Formation

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example of this methodology, offering a route to N-aryl amides from aryl halides. wikipedia.orgacsgcipr.org In a potential synthesis of this compound, this reaction would involve the coupling of 1,3,5-tribromobenzene with acetamide (B32628).

The catalytic cycle for this transformation is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amide and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired this compound and regenerates the palladium(0) catalyst. libretexts.org The success of this reaction is highly dependent on the choice of ligand, base, and solvent.

| Component | Examples | Role in Buchwald-Hartwig Amination |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | tBuBrettPhos, DavePhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. Choice of ligand is critical for reaction efficiency. libretexts.orgorganic-chemistry.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄, LHMDS | Promotes the deprotonation of the amine or amide coupling partner, facilitating its coordination to the palladium center. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and catalyst components. Can influence catalyst activity and stability. |

Acylation Strategies of Dibromoaniline Precursors

A more direct and widely used method for the synthesis of this compound is the acylation of 3,5-dibromoaniline. This nucleophilic acyl substitution reaction involves the attack of the amino group of 3,5-dibromoaniline on an electrophilic acetylating agent.

Common acetylating agents for this transformation include acetic anhydride and acetyl chloride. When acetic anhydride is used, the reaction is often catalyzed by a small amount of strong acid, such as sulfuric acid. The mechanism involves the protonation of one of the carbonyl oxygens of acetic anhydride, which increases its electrophilicity. The nucleophilic nitrogen of 3,5-dibromoaniline then attacks the activated carbonyl carbon. Subsequent collapse of the tetrahedral intermediate and deprotonation yields this compound and acetic acid as a byproduct. A similar pathway occurs with acetyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to sequester the HCl byproduct. This method is highly effective for preparing acetamides from anilines. mdpi.com

Controlled Electrophilic Bromination of Acetanilide (B955) Analogs

Synthesizing this compound via electrophilic bromination of acetanilide presents a significant regiochemical challenge. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the aromatic ring. scribd.com This electronic effect strongly favors the substitution of incoming electrophiles, such as bromine, at the positions ortho and para to the acetamido group.

Direct bromination of acetanilide typically yields 4-bromoacetanilide as the major product, with some formation of the 2-bromo isomer. scribd.comstudy.com Achieving the 3,5-dibromo substitution pattern requires circumventing the powerful directing effect of the acetamido group. This route is generally considered synthetically unviable through direct bromination of acetanilide itself. Alternative strategies, not falling under the scope of direct analog bromination, would be required, such as starting with a differently substituted benzene (B151609) ring where the directing groups favor the desired meta, meta-substitution pattern, followed by functional group interconversion. The use of in-situ bromine generation from reagents like potassium bromate and hydrobromic acid can help control the reaction and prevent polybromination but does not alter the inherent regioselectivity dictated by the acetamido group. stackexchange.comechemi.com

Reaction Mechanisms Governing this compound Transformations

The chemical reactivity of this compound is largely defined by the interplay between the aromatic ring, the bromine substituents, and the amide linkage. Understanding the mechanisms of its key reactions is crucial for predicting its behavior and utilizing it in further chemical synthesis.

Nucleophilic Substitution Reactions at Brominated Centers

The bromine atoms on the this compound ring can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. However, aryl halides are generally resistant to this type of reaction unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgwikipedia.org

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com

Addition: A potent nucleophile attacks the carbon atom bearing a bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

In the case of this compound, the acetamido group is an activating group (electron-donating by resonance), which destabilizes the negative charge of the Meisenheimer complex. Furthermore, there are no strong electron-withdrawing groups (like a nitro group) to stabilize this intermediate. byjus.com Consequently, nucleophilic aromatic substitution at the brominated centers of this molecule is highly unfavorable and would require extremely harsh reaction conditions, if it proceeds at all. libretexts.orgkhanacademy.org

Hydrolysis Pathways of the Amide Linkage under Defined Conditions

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3,5-dibromoaniline and acetic acid (or its salt). pearson.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule, acting as a nucleophile, then attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom follows, converting the amino group into a better leaving group (an amine). Finally, the tetrahedral intermediate collapses, expelling the neutral 3,5-dibromoaniline molecule and regenerating the acid catalyst.

| Condition | Key Mechanistic Step | Products |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Protonation of the carbonyl oxygen to activate the carbonyl carbon for nucleophilic attack by water. khanacademy.org | 3,5-Dibromoaniline (as an ammonium salt) and Acetic Acid. pearson.com |

| Basic (e.g., aq. NaOH, heat) | Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com | 3,5-Dibromoaniline and Acetate Salt. pearson.com |

Base-Catalyzed Hydrolysis: In basic hydrolysis (saponification), a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. chemistrysteps.com This addition forms a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then collapses, ejecting the amide anion (⁻NH-Ar), which is a very poor leaving group. However, in a subsequent and rapid acid-base reaction, the newly formed carboxylic acid protonates the amide anion to form the neutral amine (3,5-dibromoaniline) and a carboxylate salt. This final, irreversible acid-base step drives the reaction to completion. chemistrysteps.com

Exploration of Oxidation and Reduction Reactivities

The reactivity of this compound in oxidation and reduction reactions is governed by the functional groups present: the acetamido group and the dibrominated aromatic ring. While specific documented examples of these reactions on this compound are not prevalent in the literature, the expected reactivities can be inferred from the general behavior of aromatic amides and halogenated aromatic compounds.

Reduction Reactions:

The amide linkage in this compound is the primary site for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carbonyl group of the amide to a methylene group, which would yield the corresponding secondary amine, N-(3,5-dibromophenyl)ethanamine. This type of reduction is a standard transformation for amides.

Another potential reduction pathway involves the removal of the bromine atoms from the aromatic ring through catalytic hydrogenation. However, this typically requires harsh conditions and a suitable catalyst, such as palladium on carbon (Pd/C), in the presence of a base. The conditions would need to be carefully controlled to selectively reduce the C-Br bonds without affecting the amide group.

Oxidation Reactions:

The this compound molecule is relatively resistant to oxidation. The aromatic ring is deactivated by the presence of the two electron-withdrawing bromine atoms. The acetamido group is also generally stable to common oxidizing agents. Under forcing oxidative conditions, degradation of the molecule is likely to occur rather than a clean transformation. It is worth noting that N-halo compounds, such as N-bromoacetamide (NBA), are themselves utilized as oxidizing agents in various chemical reactions.

A hypothetical oxidation reaction could involve the transformation of the methyl group of the acetamido moiety, though this would require specific and potent oxidizing conditions that are not commonly employed for this class of compounds.

Table 1: Plausible Reduction Reactions of this compound

| Reactant | Reagent/Conditions | Major Product | Product Structure |

|---|

Electrophilic Aromatic Substitution Influences on the Dibromophenyl Moiety

Electrophilic aromatic substitution (EAS) reactions on the dibromophenyl moiety of this compound are directed by the electronic effects of the existing substituents: the acetamido group (-NHCOCH₃) and the two bromine atoms.

The acetamido group is an activating, ortho, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. The bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions on the aromatic ring are C1 (bearing the acetamido group), C2, C3 (bearing a bromine atom), C4, C5 (bearing a bromine atom), and C6.

Directing effect of the acetamido group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

Directing effect of the bromine at C3: Directs to positions C2, C4, and C5 (already substituted).

Directing effect of the bromine at C5: Directs to positions C4 and C6.

The directing effects of all three substituents are synergistic, strongly favoring substitution at the C2, C4, and C6 positions. The C4 position is para to the acetamido group and ortho to both bromine atoms. The C2 and C6 positions are ortho to the acetamido group and ortho to one bromine atom and meta to the other.

Considering both steric and electronic factors, the C4 position is the most likely site for electrophilic attack due to the strong para-directing effect of the activating acetamido group and the reinforcement from the two bromine atoms. Substitution at C2 and C6 would be slightly less favored due to potential steric hindrance from the adjacent acetamido group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield N-(3,5-dibromo-4-nitrophenyl)acetamide as the major product.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(3,5-dibromo-4-nitrophenyl)acetamide |

| Bromination | Br₂, FeBr₃ | N-(2,3,5-tribromophenyl)acetamide or N-(3,4,5-tribromophenyl)acetamide |

| Acylation | CH₃COCl, AlCl₃ | N-(4-acetyl-3,5-dibromophenyl)acetamide |

Spectroscopic Elucidation and Advanced Characterization of N 3,5 Dibromophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of N-(3,5-dibromophenyl)acetamide is characterized by distinct signals corresponding to the aromatic protons and the protons of the acetamide (B32628) group. The chemical shifts (δ) are influenced by the electronic effects of the bromine and acetamido substituents on the phenyl ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, while the bromine atoms are deactivating, meta-directing groups.

The aromatic region typically displays two signals. The proton at the C-4 position (H-4), situated between the two bromine atoms, appears as a triplet due to coupling with the two equivalent H-2/H-6 protons. The protons at the C-2 and C-6 positions are chemically equivalent and appear as a doublet, coupling with the H-4 proton. The amide proton (N-H) generally appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl (CH₃) protons of the acetyl group appear as a sharp singlet further upfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.1-2.2 | Singlet | N/A |

| H-4 | ~7.4-7.6 | Triplet | ~1.8-2.0 |

| H-2, H-6 | ~7.7-7.9 | Doublet | ~1.8-2.0 |

The carbonyl carbon (C=O) of the amide group typically resonates at a downfield position, usually in the range of 168-170 ppm. rsc.org The methyl carbon of the acetyl group appears at a high field, around 24-25 ppm. rsc.org The aromatic carbons show distinct shifts: C-1 (ipso-carbon attached to the NH group) is shifted downfield, while C-3 and C-5 (carbons bearing the bromine atoms) are shifted upfield relative to unsubstituted benzene (B151609) due to the heavy atom effect of bromine. The C-2, C-6, and C-4 carbons have chemical shifts determined by the combined electronic effects of the substituents. znaturforsch.comresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~24.6 |

| C-4 | ~121.0 |

| C-3, C-5 | ~122.5 |

| C-2, C-6 | ~129.5 |

| C-1 | ~140.0 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the molecular vibrations of a compound, offering a fingerprint unique to its structure and functional groups.

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The N-H stretching vibration of the secondary amide appears as a sharp to medium band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, a very strong and sharp band known as the Amide I band, is typically observed around 1660-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is found near 1550 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. researchgate.net The C-N stretching vibration is usually found in the 1400-1200 cm⁻¹ region. Finally, the C-Br stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3100 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Weak-Medium |

| C=O (Amide I) | Stretching | 1680 - 1660 | Strong, Sharp |

| N-H (Amide II) | Bending | ~1550 | Medium-Strong |

| C-N | Stretching | 1400 - 1200 | Medium |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the change in polarizability of a bond during vibration. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic C-C stretching vibrations are expected to be prominent in the Raman spectrum, typically appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching of the C-Br bonds would also yield a characteristic Raman signal. eurjchem.com The C=O stretch is also Raman active. Analysis of related compounds suggests that key vibrations, such as the N-H and C-H stretches, are observable in both FT-IR and Raman spectra. eurjchem.comphyschemres.org

Interactive Data Table: Expected FT-Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2950 - 2850 | Strong |

| C=O (Amide I) | Stretching | 1680 - 1660 | Medium |

| Aromatic C=C | Stretching | 1600 - 1400 | Strong |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, the mass spectrum provides the molecular weight and crucial structural information from its fragmentation pattern. rsc.org The molecular formula is C₈H₇Br₂NO, with a monoisotopic mass of approximately 290.89 Da and an average molecular weight of 292.95 g/mol . nih.gov

A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, arising from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound is expected to follow established pathways for amides. A common fragmentation is the alpha-cleavage, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation pathway involves the cleavage of the amide bond to produce the dibromophenylaminium radical cation [C₆H₅Br₂N]⁺•.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure/Fragment | Fragmentation Pathway |

|---|---|---|

| 291/293/295 | [C₈H₇Br₂NO]⁺ | Molecular Ion (M⁺) |

| 249/251/253 | [C₆H₄Br₂NH₂]⁺• | Loss of ketene (B1206846) (CH₂=C=O) |

| 170/172 | [C₆H₅Br₂]⁺ | Loss of acetamide radical |

X Ray Crystallography and Conformational Analysis of N 3,5 Dibromophenyl Acetamide

Polymorphism and Crystallinity Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

A review of the scientific literature indicates that dedicated and detailed studies focusing specifically on the polymorphism of N-(3,5-dibromophenyl)acetamide are not extensively available. While the crystal structure of this compound has been determined, investigations into its potential to form different crystalline polymorphs under various conditions have not been widely reported.

However, polymorphism is a well-documented characteristic of the broader class of acetanilide (B955) derivatives. The specific arrangement of molecules in the crystal lattice, governed by intermolecular interactions like hydrogen bonding and van der Waals forces, can vary depending on crystallization conditions such as solvent, temperature, and pressure. These variations can lead to the formation of different polymorphs.

For context, studies on closely related isomers of brominated acetanilides have revealed the existence of polymorphism. For instance, N-(4-bromophenyl)acetamide has been shown to exist in at least two different polymorphic forms: a room-temperature orthorhombic form and a low-temperature monoclinic polymorph. researchgate.net The existence of polymorphism in such a closely related molecule suggests that this compound could potentially also exhibit this behavior, though this remains to be experimentally verified through systematic screening.

The crystallinity of a substance refers to the degree of structural order in a solid. In a crystalline solid, the atoms or molecules are arranged in a regular, repeating pattern. X-ray crystallography studies confirm that this compound is a crystalline solid, but detailed quantitative studies on its degree of crystallinity or the factors that might influence it (such as synthesis methods or post-synthetic processing) are not prominent in the available research.

The table below summarizes the crystallographic data for the known polymorphs of the related compound, N-(4-bromophenyl)acetamide, illustrating the differences that can arise between polymorphic forms. researchgate.net

| Property | Polymorph I (Orthorhombic) | Polymorph II (Monoclinic) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Temperature | Room Temperature | 173 K |

| a (Å) | 9.87 | 6.7250 (7) |

| b (Å) | 14.93 | 9.3876 (11) |

| c (Å) | 5.86 | 14.4434 (14) |

| β (°) ** | 90 | 117.750 (4) |

| Volume (ų) ** | 862.6 | 806.96 (15) |

| Z | 4 | 4 |

Supramolecular Chemistry and Crystal Engineering with N 3,5 Dibromophenyl Acetamide

Design and Synthesis of Cocrystals and Salts Involving N-(3,5-Dibromophenyl)acetamide

The design of cocrystals and salts of a target molecule, in this case, this compound, relies on the principles of molecular recognition and supramolecular synthons. A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions.

Theoretical Design Principles: The this compound molecule possesses both hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptor (the C=O group of the amide) sites. This makes the amide-amide homosynthon or amide-related heterosynthons primary targets for crystal engineering. Furthermore, the bromine atoms can participate in halogen bonding, another significant directional interaction in crystal engineering.

Potential co-formers for this compound could be selected from various classes of compounds:

Carboxylic Acids: These can form robust hydrogen bonds with the amide group, typically resulting in an amide-acid heterosynthon.

Other Amides: Co-crystallization with other amides could lead to the formation of catemeric or dimeric structures based on N-H···O hydrogen bonds.

Pyridine-containing compounds: The nitrogen atom in a pyridine (B92270) ring is a good hydrogen bond acceptor and could interact with the N-H group of this compound.

Synthesis Methods: Common methods for synthesizing cocrystals and salts include:

Solution Crystallization: This involves dissolving the active compound and the co-former in a suitable solvent and allowing them to co-crystallize upon slow evaporation or cooling.

Grinding: Both neat (dry) grinding and liquid-assisted grinding (LAG) are mechanochemical methods that can produce cocrystals, often in a more environmentally friendly and rapid manner than solution-based methods.

Slurry Crystallization: This method involves suspending the components in a solvent in which they are sparingly soluble. Over time, the more stable cocrystal phase is expected to form.

Without specific experimental data on this compound, a table of its known cocrystals or salts cannot be provided.

Engineering of Hydrogen Bond Directed Supramolecular Assemblies

Hydrogen bonding is a powerful tool for directing the assembly of molecules into predictable one-, two-, or three-dimensional structures. The acetamide (B32628) functional group is a key player in forming such assemblies.

Expected Hydrogen Bonding Patterns: Based on studies of analogous compounds, such as N-(3-bromophenyl)acetamide, it is highly probable that this compound would form chains or tapes through intermolecular N-H···O=C hydrogen bonds. In the crystal structure of N-(3-bromophenyl)acetamide, molecules are linked into supramolecular chains with a twisted topology via N-H···O hydrogen bonding nih.gov. It is reasonable to hypothesize that this compound would exhibit similar, if not more complex, hydrogen-bonded networks. The presence of two bromine atoms might influence the packing of these chains through steric effects or weak C-H···Br interactions.

A hypothetical representation of a common hydrogen-bonding motif is the catemer chain, as illustrated below:

Table 1: Potential Hydrogen Bond Parameters in this compound Assemblies (Hypothetical)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction |

|---|---|---|---|

| N-H (amide) | H | O=C (amide) | N-H···O |

| C-H (aryl) | H | O=C (amide) | C-H···O |

| N-H (amide) | H | Br | N-H···Br |

This table is hypothetical and illustrates potential interactions. Actual bond lengths and angles would need to be determined experimentally via techniques like X-ray crystallography.

Influence of Acetamide Functional Group on Crystal Packing and Solubility Enhancement

The acetamide functional group is pivotal in determining the physicochemical properties of this compound, including its crystal packing and solubility.

Solubility Enhancement: The solubility of a compound is intrinsically linked to its crystal lattice energy; a more stable crystal lattice generally corresponds to lower solubility. By forming cocrystals, it is possible to disrupt the efficient packing of the parent compound, leading to a new crystalline form with a different, and often lower, lattice energy.

The acetamide group in this compound provides the necessary hydrogen bonding capability to form cocrystals with highly soluble co-formers (e.g., certain carboxylic acids, sugars, or other pharmaceutically acceptable compounds). The resulting cocrystal would have a solubility profile that is different from that of this compound alone. If a co-former with high aqueous solubility is chosen, the resulting cocrystal is also likely to exhibit enhanced aqueous solubility and a faster dissolution rate. This is a widely applied strategy in the pharmaceutical industry to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Derivatization and Analog Development of N 3,5 Dibromophenyl Acetamide

Synthesis of Substituted N-(Dibromophenyl)acetamide Derivatives

The synthesis of derivatives from N-(3,5-dibromophenyl)acetamide primarily focuses on reactions at the bromine-substituted positions of the aromatic ring and transformations involving the amide linkage. These strategies enable the introduction of diverse functional groups and the creation of novel molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. youtube.com In the context of this compound, the two bromine atoms serve as reactive handles for introducing a variety of aryl and heteroaryl substituents.

The general procedure involves reacting this compound with different arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (K₃PO₄), and a solvent system, often a mixture of 1,4-dioxane and water. mdpi.com The reaction tolerates a wide variety of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of derivatives. mdpi.comresearchgate.net Depending on the stoichiometry of the reagents, either mono- or di-arylated products can be obtained.

Research on the isomeric N-(2,5-dibromophenyl)acetamide has demonstrated the feasibility of this approach, yielding a range of tri-aryl acetamide (B32628) derivatives in moderate to good yields. mdpi.com A similar strategy is applicable to the 3,5-dibromo isomer. The reaction proceeds by protecting the amine group of the parent aniline (B41778) (3,5-dibromoaniline) as an acetamide, which enhances stability and yield in the subsequent coupling step. mdpi.com

Table 1: Representative Arylated Derivatives Synthesized via Suzuki Cross-Coupling

| Arylboronic Acid | Product Name | Potential Yield Range |

| 3,5-Dimethylphenylboronic acid | N-(3',5'-Dimethyl-[1,1':3',1''-terphenyl]-5-yl)acetamide | Moderate to Good |

| 4-Methoxyphenylboronic acid | N-(4'-Methoxy-[1,1':3',1''-terphenyl]-5-yl)acetamide | Moderate to Good |

| 3,5-Difluorophenylboronic acid | N-(3',5'-Difluoro-[1,1':3',1''-terphenyl]-5-yl)acetamide | Moderate to Good |

| 4-Chlorophenylboronic acid | N-(4'-Chloro-[1,1':3',1''-terphenyl]-5-yl)acetamide | Low to Moderate |

| Naphthalen-1-ylboronic acid | N-(5-Naphthalen-1-yl-3-bromophenyl)acetamide (mono-arylated) | Moderate |

Yields are extrapolated based on studies with isomeric dibromophenyl acetamides. mdpi.com

Another key derivatization pathway involves the modification of the N-acetyl group. This can be achieved by first hydrolyzing the amide bond to yield the parent aniline, 3,5-dibromoaniline, which then serves as a precursor for new amides and other derivatives.

Formation of Substituted Anilines: The acetyl group of this compound can be removed through hydrolysis, typically by heating with an aqueous acid or base, to regenerate the free amine group, yielding 3,5-dibromoaniline. brainly.com This process is a common deprotection strategy in organic synthesis, allowing for further modifications at the amine site after other reactions, such as the aforementioned Suzuki coupling, have been performed. brainly.comnih.gov

Formation of New Amides: Once 3,5-dibromoaniline is obtained, it can be readily converted into a wide array of new amides through reaction with various acylating agents. uobasrah.edu.iq This is typically achieved by treating the aniline with an acyl chloride or anhydride in the presence of a base. This strategy allows for the introduction of different alkyl or aryl groups into the amide moiety, systematically altering the steric and electronic properties of the molecule. For example, reacting 3,5-dibromoaniline with benzoyl chloride would yield N-(3,5-dibromophenyl)benzamide. This approach is fundamental for probing structure-activity relationships by modifying the nature of the acyl group.

Investigation of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the chemical structure of the this compound derivatives and their reactivity is crucial for designing analogs with specific properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations. mdpi.comnih.gov

By calculating various molecular and electronic properties, researchers can predict how different substituents affect the molecule's behavior. Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness (η), and electronegativity (χ) provide quantitative measures of a molecule's resistance to change and its electron-accepting or -donating capabilities. nih.gov

Aromaticity Indices: The introduction of substituents can alter the electron delocalization and aromaticity of the phenyl ring. Indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can quantify these changes, which often correlate with the electron-withdrawing or electron-donating strength of the substituents. worldscientific.com

Table 2: Calculated Reactivity Descriptors for Hypothetical Derivatives

| Derivative Substituent (R) on Phenyl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Chemical Hardness (η) | Interpretation |

| -H (Reference) | -6.5 | -1.0 | 5.5 eV | 2.75 | Stable |

| -OCH₃ (Electron-Donating) | -6.2 | -0.9 | 5.3 eV | 2.65 | More Reactive |

| -CF₃ (Electron-Withdrawing) | -6.9 | -1.5 | 5.4 eV | 2.70 | Slightly More Reactive |

Data are illustrative, based on general principles and findings from related computational studies. mdpi.comworldscientific.com

Systematic Modification of the Acetamide Moiety for Functional Modulation

Beyond replacing the entire N-acetyl group, the acetamide moiety itself can be systematically modified to fine-tune the molecule's properties. This allows for the introduction of new functional groups directly attached to the core structure, providing a handle for further chemical transformations or for modulating biological interactions.

A primary strategy involves the alpha-halogenation of the acetyl group. For example, this compound can be reacted with a halogenating agent to produce N-(3,5-dibromophenyl)-2-chloroacetamide. This introduces a highly reactive C-Cl bond. researchgate.net The chlorine atom in this new derivative is a good leaving group and can be readily displaced by a wide range of nucleophiles. This opens up a pathway to a vast number of new analogs where different functional groups are tethered to the nitrogen atom via a two-carbon linker.

Examples of nucleophiles that can be used in this reaction include:

Amines: Reaction with primary or secondary amines yields N-(3,5-dibromophenyl)-2-(amino)acetamides.

Thiols: Reaction with thiols produces thioether derivatives.

Alcohols/Phenols: Alkylation of alcohols or phenols can lead to ether linkages.

Heterocycles: Nitrogen-containing heterocycles like imidazole or pyrrole can act as nucleophiles to form new C-N bonds. researchgate.net

This synthetic route is highly valuable as it transforms the relatively inert acetyl group into a versatile chemical building block, enabling the systematic exploration of the chemical space around the acetamide functionality for property modulation. researchgate.net

Advanced Research Applications of N 3,5 Dibromophenyl Acetamide

Applications in Material Science Research

The specific arrangement of bromine atoms and the presence of the amide linkage in N-(3,5-dibromophenyl)acetamide provide a foundation for the development of novel materials with tailored optical, emissive, and thermal properties.

Investigation as Components in Non-Linear Optical (NLO) Materials

While direct studies on the non-linear optical (NLO) properties of this compound are not extensively documented, research on analogous compounds highlights the potential of this molecular scaffold. For instance, the related compound, N-(2,5-dibromophenyl)acetamide, has been utilized as a precursor in the synthesis of triphenyl acetamide (B32628) analogs. mdpi.com The NLO properties of these synthesized derivatives were then investigated using density functional theory (DFT) methods. mdpi.com Such computational studies are crucial in predicting the NLO behavior of new materials, and a similar approach could be applied to derivatives of this compound.

Another related molecule, N-(3-nitrophenyl)acetamide, has been successfully grown as a single crystal and characterized for its NLO properties. researchgate.net The study revealed that this compound exhibits second harmonic generation (SHG) efficiency, a key characteristic of NLO materials. researchgate.net Organic molecules with donor and acceptor groups, connected through a π-conjugated system, often exhibit significant NLO responses due to intramolecular charge transfer. nih.gov By strategically modifying the this compound structure, for example, through palladium-catalyzed reactions to introduce electron-donating or -withdrawing groups, it is plausible to engineer molecules with substantial NLO properties.

Below is a table summarizing the NLO investigation of a related acetanilide (B955) and the prospective application for this compound derivatives.

| Compound/Derivative | Research Approach | Key Findings/Potential |

| Derivatives of N-(2,5-dibromophenyl)acetamide | Synthesis via Suzuki coupling followed by DFT calculations. mdpi.com | NLO properties were investigated, showing the utility of the dibromo-acetanilide core. mdpi.com |

| N-(3-nitrophenyl)acetamide | Single crystal growth and characterization. researchgate.net | Demonstrated second harmonic generation (SHG) efficiency. researchgate.net |

| Hypothetical this compound Derivatives | Synthesis via cross-coupling reactions and subsequent computational and experimental analysis. | Potential for high NLO response through tailored intramolecular charge transfer. |

Role in Aggregation-Induced Emission (AIE) Phenomena and Polymeric Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. flinders.edu.auresearchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes fluorescence. flinders.edu.au

Currently, there is no direct research linking this compound to AIE phenomena. However, the structural features of the molecule suggest it could be a candidate for designing AIE-active materials (AIEgens). The amide group can participate in hydrogen bonding, and the dibromophenyl ring allows for halogen bonding and π-π stacking interactions. These intermolecular forces could induce the specific type of molecular packing required to restrict intramolecular rotations and trigger AIE.

To achieve AIE, this compound would likely need to be chemically modified. For instance, attaching known rotor groups (like tetraphenylethylene) to the phenyl ring via the bromine positions could yield novel AIEgens. Furthermore, incorporating this compound as a monomer into polymeric systems could lead to materials with AIE properties, finding applications in sensors, bio-imaging, and optoelectronics. acs.orgnih.govnih.gov

| Concept | Relevance to this compound | Potential Application |

| Aggregation-Induced Emission (AIE) | The molecule's capacity for hydrogen bonding and aromatic interactions could be exploited to induce AIE after suitable chemical modification. | Development of novel fluorescent sensors, probes for bio-imaging, and emissive layers in organic light-emitting diodes (OLEDs). |

| Restriction of Intramolecular Motion (RIM) | Polymerization or controlled aggregation could restrict the rotation of the phenyl and acetamido groups, activating radiative decay pathways. | Creation of solid-state emissive materials and polymers that are sensitive to their environment (e.g., viscosity, temperature). |

Development of Thermally Stable and Conductive Materials

The development of thermally stable polymers is critical for applications in high-temperature electronics and aerospace engineering. The incorporation of heavy atoms like bromine into a polymer backbone can enhance thermal stability. Research on related aromatic amides, such as poly(N-phenylpropionamide), has demonstrated multi-stage decomposition profiles with stability up to certain temperature thresholds. researchgate.net

This compound can be envisioned as a monomer for the synthesis of novel polyamides. The presence of two bromine atoms per repeating unit would be expected to increase the polymer's thermal stability and flame-retardant properties. The strong C-Br bonds and the inherent stability of the aromatic ring contribute to a higher decomposition temperature.

Furthermore, while polyamides are typically insulators, creating conductive materials from an this compound backbone is a theoretical possibility. Through subsequent chemical modification of the polymer, such as doping or by creating charge-transfer complexes, it might be possible to introduce electrical conductivity. The synthesis of conductive polyanilines from aniline (B41778) derivatives is a well-established field, suggesting that polymers derived from this compound could be explored for similar properties after appropriate functionalization. mdpi.com

Catalytic Applications and Ligand Design Research

The two bromine atoms on the phenyl ring of this compound serve as reactive handles for palladium-catalyzed cross-coupling reactions, making it a valuable building block for synthesizing complex organic molecules and novel ligands for catalysis.

Utilization in Palladium-Catalyzed Reactions and Organometallic Complexes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools in modern organic synthesis. nih.govcore.ac.uk The C-Br bonds in this compound are ideal reaction sites for these transformations. The related isomer, N-(2,5-dibromophenyl)acetamide, has been successfully employed as a substrate in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of bi- and tri-aryl-substituted aniline derivatives. mdpi.comresearchgate.net

Similarly, this compound can be used as a scaffold to build complex molecular architectures. By selectively reacting one or both bromine atoms, chemists can introduce a wide range of functional groups. This allows for the synthesis of precursors for pharmaceuticals, agrochemicals, and materials science. For example, a sequential, selective cross-coupling could be used to create unsymmetrical derivatives, further expanding its synthetic utility. nih.gov

The table below illustrates potential products from palladium-catalyzed reactions using this compound as a starting material.

| Reaction Type | Coupling Partner | Potential Product Structure | Application Area |

| Suzuki-Miyaura | Arylboronic Acid | N-(3,5-diarylphenyl)acetamide | Organic Electronics, Pharmaceuticals |

| Buchwald-Hartwig Amination | Amine | N-(3,5-diaminophenyl)acetamide derivative | Polymer Synthesis, Ligand Precursors |

| Sonogashira | Terminal Alkyne | N-(3,5-dialkynylphenyl)acetamide | Conjugated Materials, Molecular Wires |

| Heck | Alkene | N-(3,5-divinylphenyl)acetamide | Polymer Synthesis, Cross-linking Agents |

Exploration as Ligands in Asymmetric Hydrogenation Studies

Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The efficiency and stereoselectivity of these reactions are highly dependent on the design of the chiral ligands coordinated to the metal center (commonly rhodium, ruthenium, or iridium).

This compound itself is not a ligand. However, it represents a valuable and readily modifiable platform for the synthesis of new ligand families. The two bromine atoms provide anchor points for introducing phosphine (B1218219) groups, nitrogen-based heterocycles, or other coordinating moieties. By starting with a chiral amine to form a chiral acetamide or by attaching chiral auxiliaries to the phenyl ring, it is possible to design a library of novel bidentate or pincer-type ligands.

For example, a double Sonogashira coupling followed by reaction with a chiral phosphine could yield a novel P,P-bidentate ligand. Alternatively, Buchwald-Hartwig amination with a chiral amine could introduce both a coordinating group and a stereocenter. The systematic modification of the ligand backbone, starting from this compound, could allow for fine-tuning of the steric and electronic properties of the resulting metal complexes, potentially leading to highly efficient and selective catalysts for asymmetric hydrogenation. mdpi.com

Mechanistic Studies in Medicinal Chemistry and Biological Interactions

The this compound scaffold serves as a valuable tool in medicinal chemistry for elucidating the mechanisms of biological interactions. Its relatively simple structure allows for systematic modifications, enabling researchers to probe the specific interactions between a molecule and its biological target. This section explores the application of this compound and its derivatives in structure-activity relationship studies, investigation of enzyme inhibition mechanisms, molecular docking, and research into its antimicrobial and anticancer activities.

Structure-Activity Relationship (SAR) Studies for Bioactive Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound core is a key pharmacophore whose activity can be modulated by the introduction of different substituents.

The acetamide group itself is a common feature in many biologically active compounds. The general structure consists of an acetyl group linked to a nitrogen atom, which can be further substituted. The presence of the amide bond is crucial for forming hydrogen bonds with biological targets.

Systematic "walking" of halogen substitutions around the phenyl ring has been a strategy to probe the SAR of related aryl acetamide compounds. For instance, studies on aryl acetamide triazolopyridazines have shown that the position and nature of halogen substituents significantly impact their potency against Cryptosporidium. It was observed that 3,5-disubstitution on the phenyl ring can be a key determinant of activity. Furthermore, research has indicated a preference for electron-withdrawing groups over electron-donating groups on the aryl ring for enhanced biological activity. nih.gov

The this compound structure features two bromine atoms at the meta positions of the phenyl ring. The electron-withdrawing nature and steric bulk of the bromine atoms can influence the compound's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can affect its interaction with biological targets. The conformation of the N-H bond in relation to the substituents on the aromatic ring is also a significant factor in the crystal structures of aromatic amides, which can influence their biological activity. nih.govresearchgate.net

Below is an illustrative table detailing how modifications to the this compound scaffold could potentially influence its biological activity based on general SAR principles.

| Modification | Position of Modification | Potential Impact on Bioactivity | Rationale |

| Substitution of Bromine | 3,5-positions of the phenyl ring | Altered potency and selectivity | Changes in electronegativity, size, and lipophilicity can affect binding to the target. |

| Addition of Substituents | Other positions on the phenyl ring | Modulation of activity | Introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule. |

| Modification of Acetamide Group | N-acetyl side chain | Changes in solubility and hydrogen bonding capacity | Altering the side chain can impact the compound's pharmacokinetic properties and its interaction with the active site of a target enzyme or receptor. |

Investigation of Enzyme Inhibition Mechanisms (e.g., DHFR, COX-II, Tyrosinase, AChE, BuChE)

This compound and its derivatives have been investigated as inhibitors of various enzymes, playing a crucial role in understanding their mechanisms of action.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and is a target for anticancer and antimicrobial agents. rjpbr.comresearchgate.netwikipedia.org DHFR inhibitors prevent the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation. researchgate.netnih.gov The this compound scaffold can serve as a fragment for the design of DHFR inhibitors. The dibromophenyl group can interact with hydrophobic pockets in the enzyme's active site, while the acetamide moiety can form hydrogen bonds with key amino acid residues.

Cyclooxygenase-II (COX-2): COX-2 is an enzyme responsible for inflammation and pain. clevelandclinic.orgdrugs.com Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). clevelandclinic.orgdrugs.com The general mechanism of COX-2 inhibition involves blocking the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandins. nih.govmdpi.com The dibromophenyl group in this compound derivatives can be designed to fit into the hydrophobic channel of the COX-2 active site.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.govnih.govskintypesolutions.com The mechanism of tyrosinase inhibition often involves the chelation of copper ions in the enzyme's active site. nih.gov Phenolic compounds are known to be good tyrosinase inhibitors. mdpi.com While this compound is not a phenol, its derivatives can be designed to incorporate phenolic hydroxyl groups or other functionalities that can interact with the tyrosinase active site.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): AChE and BuChE are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). wikipedia.orgdrugs.comnih.gov Their inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. wikipedia.orgnih.gov The mechanism of inhibition can be reversible or irreversible and often involves interaction with the catalytic active site and/or the peripheral anionic site of the enzyme. nih.govmdpi.com The N-phenylacetamide scaffold is a component of some known cholinesterase inhibitors. semanticscholar.org For instance, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide has been identified as a dual AChE/BuChE inhibitor. nih.gov

The following table summarizes the potential inhibitory mechanisms for derivatives of this compound against these enzymes.

| Enzyme | Potential Inhibition Mechanism | Key Structural Features |

| DHFR | Competitive inhibition by mimicking the pteridine (B1203161) portion of the substrate. | The dibromophenyl group can occupy a hydrophobic pocket, while the acetamide can form hydrogen bonds. |

| COX-2 | Blocking the hydrophobic channel of the active site. | The dibromophenyl moiety can provide the necessary bulk and lipophilicity to bind within the active site. |

| Tyrosinase | Chelation of copper ions in the active site or interaction with key amino acid residues. | Introduction of chelating groups or phenolic hydroxyls to the core structure. |

| AChE/BuChE | Binding to the catalytic active site and/or peripheral anionic site. | The aromatic ring can engage in π-π stacking interactions, and the acetamide can form hydrogen bonds. |

Molecular Docking Studies of Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the interactions between a ligand, such as a derivative of this compound, and its biological target at the molecular level.

In the context of the enzymes discussed above, molecular docking studies can provide insights into:

The binding mode of the inhibitor within the active site.

The key amino acid residues involved in the interaction.

The types of interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The structural basis for the selectivity of an inhibitor for one enzyme over another.

For example, docking studies of acetamide derivatives with cholinesterases have been used to rationalize their inhibitory activity. semanticscholar.org These studies can reveal how the molecule fits into the active site gorge of AChE and interacts with residues in both the catalytic and peripheral anionic sites. Similarly, docking studies have been employed to understand the binding of inhibitors to bacterial kinases and DNA gyrases, which are important targets for antimicrobial agents. nih.govacs.org

The table below illustrates the type of information that can be obtained from molecular docking studies of a hypothetical this compound derivative with a target enzyme.

| Target Enzyme | Predicted Binding Interactions | Key Interacting Residues (Hypothetical) |

| DHFR | Hydrogen bonds with the acetamide group; hydrophobic interactions with the dibromophenyl ring. | Asp27, Phe31, Ile94 |

| COX-2 | Hydrophobic interactions within the side pocket of the active site; potential halogen bonds from the bromine atoms. | Arg513, Tyr385, Ser530 |

| Tyrosinase | Coordination with copper ions; hydrogen bonding with histidine residues in the active site. | His61, His85, His211 |

| AChE | π-π stacking with the dibromophenyl ring; hydrogen bonds with the acetamide moiety. | Trp84, Tyr334, Phe330 |

Research into Antimicrobial and Anticancer Activity Mechanisms

The N-phenylacetamide scaffold is present in a number of compounds with demonstrated antimicrobial and anticancer properties. mdpi.comindexcopernicus.com Research into the mechanisms of these activities is an active area of investigation.

Antimicrobial Activity: The antibacterial potential of N-phenylacetamide derivatives has been explored against various bacterial strains. irejournals.com The mechanism of action can vary depending on the specific derivative and the bacterial species. Some potential mechanisms include:

Inhibition of essential enzymes: As discussed, derivatives can be designed to inhibit enzymes like DHFR, which is crucial for bacterial survival.

Disruption of the cell membrane: The lipophilic nature of the dibromophenyl group may allow the compound to intercalate into the bacterial cell membrane, leading to its disruption and cell death.

Inhibition of biofilm formation: Some studies have shown that related compounds can inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics. nih.govacs.org

Anticancer Activity: The anticancer potential of acetamide derivatives is often linked to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). mdpi.com Potential mechanisms include:

DHFR Inhibition: As in bacteria, inhibiting DHFR in cancer cells can halt their rapid division. nih.gov

Inhibition of other kinases: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Acetamide derivatives can be designed to inhibit specific kinases involved in cancer progression.

Induction of oxidative stress: The presence of the bromophenyl group could potentially lead to the generation of reactive oxygen species within cancer cells, leading to oxidative stress and cell death.

The following table summarizes potential mechanisms of action for this compound derivatives in antimicrobial and anticancer research.

| Activity | Potential Mechanism of Action |

| Antimicrobial | Inhibition of bacterial DHFR, disruption of cell membrane integrity, inhibition of biofilm formation. |

| Anticancer | Inhibition of human DHFR, modulation of cell signaling pathways through kinase inhibition, induction of apoptosis via oxidative stress. |

Role in Modifying Biomolecules for Functional Studies

The ability of this compound and its derivatives to act as enzyme inhibitors demonstrates their role in modifying the function of biomolecules. By binding to the active site of an enzyme, these compounds can modulate its catalytic activity, which is a form of functional modification.

For example, by inhibiting AChE, derivatives of this compound can increase the levels of acetylcholine in the synaptic cleft, thereby modifying the function of the cholinergic system. wikipedia.orgdrugs.com This principle can be applied in functional studies to probe the role of specific enzymes in biological pathways.

Furthermore, the this compound scaffold can be used as a starting point for the development of more complex molecular probes. For instance, by incorporating a reactive group or a fluorescent tag into the molecule, it could be used to covalently label and visualize its target biomolecule within a cell, allowing for further functional studies. The synthesis of N-substituted acetamides is a well-established chemical transformation, which facilitates the creation of such probes. indexcopernicus.comresearchgate.net

Future Research Directions and Outlook for N 3,5 Dibromophenyl Acetamide

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of innovation, efficiency, and sustainability. For the compound N-(3,5-dibromophenyl)acetamide, a halogenated aromatic amide, future investigations are poised to unlock its full potential across a spectrum of scientific disciplines. The strategic placement of bromine atoms on the phenyl ring, combined with the acetamide (B32628) group, provides a unique electronic and structural framework that serves as a versatile platform for further exploration. The following sections outline key areas of future research that promise to expand the applications and fundamental understanding of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for N-(3,5-dibromophenyl)acetamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves bromination of precursor acetamide derivatives under controlled conditions. For example, Claisen-Schmidt condensation (using aryl aldehydes and acetamide analogs) is a widely used method for structurally similar compounds . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) to minimize side products. Intermediate characterization via TLC or HPLC ensures reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the aromatic ring and acetamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Melting Point Analysis : Consistent with literature values (e.g., 155–162°C for analogs like N-(4-amino-3,5-dichlorophenyl)acetamide) .

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

Standard protocols involve:

- Broth Microdilution Assays : To determine minimum inhibitory concentrations (MICs) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Zone of Inhibition Tests : Agar diffusion methods assess compound efficacy.

- Structure-Activity Comparisons : Derivatives with electron-withdrawing groups (e.g., bromine) often enhance activity due to increased electrophilicity. For example, analogs with sulfonylpiperazine moieties showed improved antifungal activity in related studies .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological properties?

SAR studies focus on modifying substituents to improve target binding or solubility:

- Electron-Deficient Aromatic Rings : Bromine atoms at 3,5 positions enhance electrophilicity, potentially increasing interaction with microbial enzymes .

- Side Chain Functionalization : Introducing sulfonyl or piperazine groups (as seen in benzo[d]thiazol-5-ylsulfonyl derivatives) can improve antifungal activity .

- Computational Docking : Predict interactions with targets like cytochrome P450 or fungal ergosterol biosynthesis enzymes.

Q. What computational methods are used to predict the physicochemical and optical properties of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model:

- Dipole Moments : To assess polarity and solubility.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer regions and reactivity.

- Vibrational Frequencies : Compare with experimental IR/Raman data . Tools like Gaussian or ORCA are employed, with solvent effects modeled using PCM.

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

Contradictions may arise from assay variability or substituent effects. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., dichloro or difluoro analogs) to identify trends .

- Mechanistic Studies : Use enzymatic assays (e.g., β-lactamase inhibition) to confirm target specificity .

Q. What strategies are effective in designing analogs of this compound with improved metabolic stability?

- Isosteric Replacement : Substitute bromine with trifluoromethyl groups to reduce oxidative metabolism.

- Prodrug Approaches : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester linkages).

- In Silico ADMET Prediction : Tools like SwissADME assess metabolic hotspots (e.g., cytochrome P450 interactions) .

Methodological Tables

Table 1: Key Characterization Data for this compound Analogs

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 155–162°C (for dichloro analog) | Differential Scanning Calorimetry | |

| ¹H NMR (δ, ppm) | 7.8–8.2 (aromatic H) | 400 MHz NMR | |

| MIC (Gram-positive bacteria) | 8–32 µg/mL | Broth Microdilution |

Table 2: Computational Parameters for Property Prediction

| Parameter | Tool/Software | Basis Set | Reference |

|---|---|---|---|

| HOMO/LUMO Energy Gap | Gaussian 16 | B3LYP/6-31G* | |

| Solvent Effect Modeling | ORCA 5.0 | PCM (Water) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。